molecular formula C5H6N2S B12847746 5-Methylpyrazine-2-thiol

5-Methylpyrazine-2-thiol

Cat. No.: B12847746
M. Wt: 126.18 g/mol
InChI Key: XDMWIPWJGWQQGP-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-thiol is a sulfur-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including flavoring agents, pharmaceuticals, and agrochemicals. The presence of a thiol group in this compound adds to its unique chemical properties, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazine-2-thiol typically involves the introduction of a thiol group into a pyrazine ring. One common method is the reaction of 5-methylpyrazine with thiourea in the presence of a base, followed by hydrolysis to yield this compound. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound can be achieved through catalytic processes. For example, the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst such as potassium permanganate can yield 5-Methylpyrazine-2-carboxylic acid, which can then be converted to this compound through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

5-Methylpyrazine-2-thiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other pyrazines. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules.

Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

5-methyl-1H-pyrazine-2-thione

InChI

InChI=1S/C5H6N2S/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8)

InChI Key

XDMWIPWJGWQQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=S)C=N1

Origin of Product

United States

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